6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-amine
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine is an organic compound that features a pyrimidine ring substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine typically involves the borylation of a pyrimidine precursor. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyrimidine and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation Reactions: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction Reactions: The pyrimidine ring can undergo reduction under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and a solvent like DMF or toluene.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to convert the boronate ester to boronic acid.
Reduction: Reducing agents like sodium borohydride can be employed for the reduction of the pyrimidine ring.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl or styrene derivatives.
Oxidation: Yields boronic acid derivatives.
Reduction: Forms dihydropyrimidine compounds.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine primarily involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The boronate ester group acts as a versatile intermediate that can undergo transmetalation with palladium complexes, facilitating cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronate ester with different substituents, used for borylation reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated analog with applications in medicinal chemistry.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine is unique due to the presence of both a pyrimidine ring and a boronate ester group, which allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis.
Properties
Molecular Formula |
C10H16BN3O2 |
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Molecular Weight |
221.07 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-8(12)14-6-13-7/h5-6H,1-4H3,(H2,12,13,14) |
InChI Key |
YPHRKNBDXMSXAO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)N |
Origin of Product |
United States |
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